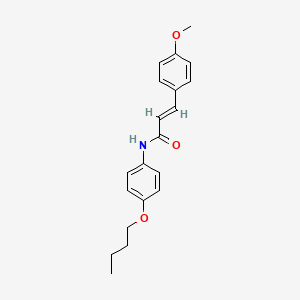![molecular formula C19H25ClN2O2 B4647470 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4647470.png)
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine
説明
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of piperidine compounds and has been found to possess unique properties that make it an attractive candidate for use in various scientific fields.
科学的研究の応用
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has been used extensively in scientific research for various applications. One of the most significant uses of 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine is in the study of the blood-brain barrier (BBB). 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has been found to be able to cross the BBB, making it an essential tool for investigating the transport of drugs and other molecules across this barrier.
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has also been used in the study of pain and inflammation. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
作用機序
The mechanism of action of 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine is not fully understood. However, it is believed to act on the central nervous system by binding to the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the transmission of pain signals and is a target for many pain medications.
Biochemical and Physiological Effects
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the regulation of mood and motivation. 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has also been found to increase the release of acetylcholine, which is involved in learning and memory.
実験室実験の利点と制限
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research.
One limitation of 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine is that it has a short half-life in the body, which limits its usefulness in some applications. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several potential future directions for research involving 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine. One area of interest is the development of new drugs for the treatment of pain and inflammation. 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs in this area.
Another area of interest is the study of the blood-brain barrier. 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has been found to be able to cross the BBB, making it an essential tool for investigating the transport of drugs and other molecules across this barrier. Further research in this area could lead to the development of new drugs that can effectively cross the BBB.
Conclusion
In conclusion, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects and has been used in the study of pain, inflammation, and the blood-brain barrier. While 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine has several advantages for use in lab experiments, it also has limitations that must be considered. Future research involving 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine could lead to the development of new drugs for the treatment of pain and inflammation and a better understanding of the blood-brain barrier.
特性
IUPAC Name |
[1-(4-chlorobenzoyl)piperidin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-14-4-2-3-11-22(14)19(24)16-9-12-21(13-10-16)18(23)15-5-7-17(20)8-6-15/h5-8,14,16H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVGRCGPMUYCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4647398.png)

![ethyl 2-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647415.png)
![4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4647418.png)
![N-(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647419.png)
![2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4647421.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4647422.png)


![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4647445.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4647463.png)
![ethyl 4-[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]-3-oxobutanoate](/img/structure/B4647477.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B4647481.png)
